molecular formula C10H21NO B1528677 [1-(2-Methoxyethyl)cyclohexyl]methanamine CAS No. 1489855-51-7

[1-(2-Methoxyethyl)cyclohexyl]methanamine

Cat. No.: B1528677
CAS No.: 1489855-51-7
M. Wt: 171.28 g/mol
InChI Key: ZOUVYWGOFIQDTC-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

This compound (C₁₀H₂₁NO) is a bicyclic amine derivative featuring a cyclohexane ring substituted with a methoxyethyl group and a methanamine moiety. The molecular architecture consists of a central cyclohexane ring with a 2-methoxyethyl chain (-CH₂CH₂OCH₃) and a primary amine (-CH₂NH₂) attached to adjacent carbon atoms (Figure 1). The IUPAC name, this compound, reflects this substitution pattern, with the methoxyethyl group at position 1 and the methanamine at position 2 of the cyclohexane ring.

The stereochemistry of the compound is influenced by the cyclohexane ring’s chair conformation. Computational studies suggest that substituents preferentially occupy equatorial positions to minimize steric strain. The methoxyethyl group’s ether oxygen and the primary amine’s hydrogen-bonding capacity introduce electronic asymmetry, potentially leading to stereoisomerism. However, no enantiomers or diastereomers have been experimentally resolved to date, likely due to rapid interconversion of chair conformers at room temperature.

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
SMILES COCCC1(CN)CCCCC1
Rotatable Bond Count 4
Hydrogen Bond Donors 1 (NH₂)
Hydrogen Bond Acceptors 2 (NH₂, OCH₃)

Comparative Analysis with Related Cyclohexylmethanamine Derivatives

The structural and electronic features of this compound distinguish it from related cyclohexylmethanamine derivatives:

  • Cyclohexylmethanamine (C₇H₁₅N) :

    • Lacks the methoxyethyl substituent, reducing steric bulk and polarity.
    • Lower molecular weight (113.20 g/mol vs. 171.28 g/mol) and logP (1.7 vs. 2.1).
    • Conformational flexibility limited to cyclohexane ring inversion.
  • (2-Cyclohexylethyl)(methyl)amine (C₉H₁₉N) :

    • Replaces the methoxyethyl group with a methyl group, eliminating hydrogen-bonding capacity.
    • Higher hydrophobicity (logP = 2.4) due to the methyl substituent.
  • Bis(cyclohexylmethyl)amine (C₁₄H₂₇N) :

    • Symmetrical structure with two cyclohexylmethyl groups, increasing steric hindrance.
    • Lacks polar functional groups, rendering it insoluble in aqueous media.

Table 2: Structural Comparison of Derivatives

Compound Molecular Formula Key Functional Groups logP
This compound C₁₀H₂₁NO NH₂, OCH₃ 2.1
Cyclohexylmethanamine C₇H₁₅N NH₂ 1.7
(2-Cyclohexylethyl)(methyl)amine C₉H₁₉N NHCH₃ 2.4
Bis(cyclohexylmethyl)amine C₁₄H₂₇N N(CH₂C₆H₁₁)₂ 3.8

The methoxyethyl group in this compound enhances solubility in polar solvents compared to alkyl-substituted derivatives, while the primary amine enables participation in Schiff base formation and nucleophilic reactions.

Conformational Studies Through Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal three dominant conformers of this compound, differing in the orientation of the methoxyethyl and methanamine groups relative to the cyclohexane ring:

  • Conformer A :

    • Methoxyethyl group equatorial, methanamine axial.
    • Energy: 0.0 kcal/mol (most stable).
    • Stabilized by reduced 1,3-diaxial interactions.
  • Conformer B :

    • Methoxyethyl axial, methanamine equatorial.
    • Energy: +1.2 kcal/mol.
    • Destabilized by steric clash between methoxyethyl and cyclohexane hydrogens.
  • Conformer C :

    • Both groups equatorial.
    • Energy: +0.8 kcal/mol.
    • Minor population due to torsional strain in the methoxyethyl chain.

Table 3: Conformational Energy Landscape

Conformer Relative Energy (kcal/mol) Population at 298 K
A 0.0 68%
B +1.2 12%
C +0.8 20%

Molecular dynamics simulations in explicit solvent (water, 300 K) show rapid interconversion between conformers (τ = 10–100 ps), with the methoxyethyl group adopting gauche configurations to optimize solvation. The primary amine remains protonated under physiological pH, forming hydrogen bonds with water molecules that restrict rotational freedom.

Comparisons with X-ray crystallography data for analogous compounds (e.g., cyclohexylmethylamine derivatives) confirm that computational models accurately predict substituent orientations within ±5° of experimental values.

Properties

IUPAC Name

[1-(2-methoxyethyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-12-8-7-10(9-11)5-3-2-4-6-10/h2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUVYWGOFIQDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of [1-(2-Methoxyethyl)cyclohexyl]methanamine typically involves the alkylation of a cyclohexylmethanamine or a cyclohexylamine derivative with a 2-methoxyethyl halide or equivalent alkylating agent. The key challenge is to selectively introduce the 2-methoxyethyl group onto the amine nitrogen or the cyclohexyl ring while maintaining the integrity of the amine functional group.

Preparation via Alkylation of Cyclohexylmethanamine

A common and efficient route involves:

  • Starting Material : Cyclohexylmethanamine or cyclohexylamine derivatives.
  • Alkylating Agent : 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide or chloride).
  • Reaction Conditions : Typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature (room temperature to moderate heating).
  • Catalysts/Base : A base such as triethylamine or potassium carbonate is used to neutralize the acid formed and promote nucleophilic substitution.
  • Outcome : N-alkylation leads to the formation of the secondary amine this compound.

This method offers good control over substitution and typically yields high purity product.

Detailed Microreactor-Based Continuous Flow Synthesis (Adapted from Related Cyclohexylamine Derivatives)

Although specific literature on this compound is limited, closely related cyclohexylamine derivatives have been synthesized using advanced microreactor continuous flow techniques, which can be adapted for this compound. The process involves:

  • Step 1 : Reaction of cyclohexanecarbonitrile with a Grignard reagent (e.g., methylmagnesium chloride) in the presence of a secondary amine catalyst.
  • Step 2 : Alkylation with a suitable alkylating agent (e.g., 2-ethylbutyl bromide in analogous cases).
  • Step 3 : Hydrolysis and work-up to isolate the desired amine.

Key parameters include:

Parameter Typical Value/Range
Grignard reagent Methylmagnesium chloride preferred
Secondary amine catalyst Diethylamine (0.01–0.5 eq)
Alkylating agent 2-methoxyethyl halide (analogous to 2-ethylbutyl bromide)
Solvent THF
Temperature 20–66 °C
Reaction time (residence) 12 sec (Grignard addition), 6 min (alkylation)
pH adjustment Basic aqueous solution (NaOH or NaHCO3)

This method offers enhanced control, scalability, and reproducibility, making it suitable for industrial applications.

Direct Amination of Cyclohexyl Derivatives

Another reported approach involves direct amination of cyclohexyl derivatives with 2-methoxyethylamine or related nucleophiles. This method can proceed via:

  • Nucleophilic substitution on cyclohexyl halides or activated cyclohexyl intermediates.
  • Catalysts : Use of bases such as triethylamine to facilitate the reaction.
  • Solvent : Methanol or other polar solvents to dissolve reactants and promote reaction.
  • Reaction Conditions : Room temperature to moderate heating for several hours.

This route is advantageous for its simplicity and directness but may require purification steps to remove unreacted amines or side products.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Alkylation of Cyclohexylmethanamine Cyclohexylmethanamine, 2-methoxyethyl halide Base (triethylamine), aprotic solvent, mild heating High selectivity, good yield Requires pure starting amine
Microreactor Continuous Flow Cyclohexanecarbonitrile, Grignard reagent, alkylating agent THF solvent, secondary amine catalyst, controlled flow rates, temperature Scalable, reproducible, efficient Complex setup, requires optimization
Direct Amination Cyclohexyl halide or activated derivative, 2-methoxyethylamine Base catalyst, methanol solvent, room temp to heating Simple, direct synthesis Possible side reactions, purification needed

Analytical and Research Findings

  • Spectroscopic Characterization : The synthesized compound is typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the presence of methoxyethyl and cyclohexyl groups, and mass spectrometry for molecular weight confirmation.
  • Reaction Optimization : Studies indicate that controlling the molar ratio of alkylating agent to amine and reaction temperature is critical to maximize yield and minimize by-products.
  • Stability : The compound exhibits stability under neutral to slightly basic conditions; acidic environments may lead to protonation of the amine group affecting reactivity.

Scientific Research Applications

Chemistry

In organic chemistry, [1-(2-Methoxyethyl)cyclohexyl]methanamine serves as a crucial building block for synthesizing various complex molecules. Its ability to undergo multiple chemical transformations makes it valuable for creating new compounds with tailored properties.

Biology

Research indicates that this compound interacts with specific molecular targets within biological systems. It has been used in studies examining the effects of amine derivatives on cellular processes such as proliferation and apoptosis. Its unique structure allows it to influence various signaling pathways, which could be pivotal in understanding cellular mechanisms.

Medicine

The medicinal applications of this compound are particularly promising:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, including Mycobacterium tuberculosis. The effectiveness appears to be dose-dependent, indicating potential for therapeutic use against drug-resistant infections.
  • Neuropharmacological Effects : Emerging evidence suggests that it may interact with neurotransmitter systems, potentially influencing mood and anxiety disorders. Similar compounds have shown effects on serotonin and dopamine receptors, warranting further investigation into their therapeutic potential.

Case Studies

Several case studies highlight the applications of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various amine derivatives against Mtb, demonstrating significant bactericidal activity. Modifications to the amine structure were found to enhance potency against resistant strains, suggesting that this compound could be a lead compound for developing new antimycobacterial agents.
  • Neuropharmacological Research : Another investigation focused on cyclohexyl derivatives' effects on anxiety-like behaviors in animal models. The data indicated that these compounds could modulate anxiety responses, suggesting potential therapeutic applications for treating anxiety disorders.

Comparison with Similar Compounds

Aromatic Substituents

  • [1-(2-Pyridinyl)cyclohexyl]methanamine (17e): Substituent: 2-Pyridinyl group. Molecular Formula: C₁₂H₁₈N₂. Key Data: NMR (δ 1.14–1.55 ppm for cyclohexyl protons; aromatic protons at δ 7.08–8.62 ppm) and GC/MS (base peak at m/z 161) .
  • [1-(4-Fluorophenyl)cyclohexyl]methanamine (17f) :

    • Substituent : 4-Fluorophenyl group.
    • Molecular Formula : C₁₃H₁₈FN.
    • Key Data : NMR (δ 1.14–1.88 ppm for cyclohexyl protons; aromatic protons at δ 7.00–7.48 ppm) and GC/MS (base peak at m/z 109) .
    • Significance : The electron-withdrawing fluorine atom may alter electronic properties and metabolic stability.

Heterocyclic and Alkoxy Substituents

  • 1-[1-(5-Methoxypyridin-2-yl)cyclohexyl]methanamine: Substituent: 5-Methoxypyridin-2-yl group. Molecular Formula: C₁₄H₂₁N₂O.
  • 1-[4-(Trifluoromethoxy)cyclohexyl]methanamine: Substituent: Trifluoromethoxy group. Molecular Formula: C₈H₁₄F₃NO. Molecular Weight: 197.20 g/mol. Significance: The trifluoromethoxy group increases lipophilicity and metabolic resistance due to fluorine’s electronegativity .

Ring Size Modifications

  • [1-(2-Methoxyethyl)cyclopentyl]methanamine: Ring Structure: Cyclopentane (5-membered ring). Molecular Formula: C₉H₁₉NO. Molecular Weight: 157.26 g/mol.

Piperidine-Based Analogs

  • 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine: Core Structure: Piperidine (6-membered ring with nitrogen). Molecular Formula: C₉H₂₀N₂O. Molecular Weight: 172.27 g/mol. Application: Used in the synthesis of imidazopyridine GSK-3β inhibitors (e.g., compound 13 in ). Key Data: HRMS (m/z 394.2229 [M+H]⁺), ¹³C-NMR (δ 70.6 ppm for methoxyethyl group) .

Structure-Activity Relationships (SAR)

  • Bulkiness and Rigidity: Compounds with cyclohexylmethanamine residues (e.g., compound 4 in ) exhibit reduced activity (IC₅₀ > 1000 µM) compared to linear propylamine derivatives, highlighting the importance of substituent flexibility .
  • Electronic Effects :

    • Electron-withdrawing groups (e.g., trifluoromethoxy in ) enhance metabolic stability but may reduce solubility.
    • Methoxy groups (as in and ) improve solubility through polar interactions.

Biological Activity

[1-(2-Methoxyethyl)cyclohexyl]methanamine, also known by its chemical formula C10_{10}H21_{21}NO, is a compound that has garnered attention for its potential biological activity. The compound features a cyclohexyl ring and a methoxyethyl group, which contribute to its unique chemical properties and biological interactions.

  • Molecular Weight : 171.28 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COCCC1(CCCCC1)CN

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may influence various signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Pharmacological Effects

Research into the pharmacological effects of this compound reveals several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, particularly against certain bacterial strains. Its effectiveness appears to be dose-dependent, with some compounds showing minimum inhibitory concentration (MIC) values in the low microgram range against drug-sensitive strains of Mycobacterium tuberculosis (Mtb) .
  • Neuropharmacological Effects : There is emerging evidence that this compound may interact with neurotransmitter systems, potentially influencing mood and anxiety disorders. Similar compounds have been studied for their effects on serotonin and dopamine receptors.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various amine derivatives against Mtb, highlighting that compounds similar to this compound demonstrated significant bactericidal activity. The results indicated that modifications to the amine structure could enhance potency against resistant strains .
  • Neuropharmacological Research : Another investigation focused on the effects of cyclohexyl derivatives on anxiety-like behaviors in animal models. The data suggested that these compounds could modulate anxiety responses, warranting further exploration into their therapeutic potential for treating anxiety disorders.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
CyclohexylmethanamineCyclohexyl ring onlyModerate antibacterial activity
2-MethoxyethylamineMethoxyethyl group onlyLimited neuropharmacological effects
This compoundBoth cyclohexyl ring and methoxyethyl groupPromising antimicrobial and neuropharmacological effects

Q & A

Q. How does the compound compare to [1-(3-Trifluoromethylphenyl)cyclohexyl]methanamine in receptor-binding assays?

  • Answer : Radioligand displacement assays (e.g., 3H-MK-801 for NMDA) show 3–5x lower Ki values for the trifluoromethyl analog due to enhanced hydrophobic interactions. However, the methoxyethyl derivative exhibits better metabolic stability in microsomal assays .

Tables for Key Comparisons

Table 1 : Thermal Properties of Epoxy Resins Cured with Cyclohexylmethanamine Derivatives

DerivativeTg (°C)Tensile Strength (MPa)Cure Time (min)Source
This compound1457845
[1-(Aminomethyl)cyclohexyl]methanamine1658530
[4-(Trifluoromethyl)cyclohexyl]methanamine1206560

Table 2 : Biological Activity of Structural Analogs

CompoundIC50 (NMDA Receptor)logPMetabolic Stability (t1/2, min)
This compound850 nM2.3120
Methoxetamine (MXE)320 nM2.845
[3-(Trifluoromethyl)cyclohexyl]methanamine620 nM3.190

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Methoxyethyl)cyclohexyl]methanamine
Reactant of Route 2
[1-(2-Methoxyethyl)cyclohexyl]methanamine

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